Tetrakis(2-chloroethyl) silicate

Beschreibung

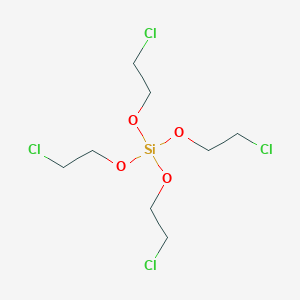

Its molecular formula is likely C₈H₁₆Cl₄O₄Si, derived from substituting ethyl groups in tetraethyl silicate (C₈H₂₀O₄Si, ) with 2-chloroethyl moieties. The presence of chlorine atoms imparts distinct reactivity, particularly in alkylation and cross-linking, making it relevant in industrial applications such as flame retardants (). Unlike nitrosoureas with 2-chloroethyl groups (), its silicate backbone likely reduces biological activity but enhances thermal and chemical stability .

Eigenschaften

CAS-Nummer |

18290-84-1 |

|---|---|

Molekularformel |

C8H16Cl4O4Si |

Molekulargewicht |

346.1 g/mol |

IUPAC-Name |

tetrakis(2-chloroethyl) silicate |

InChI |

InChI=1S/C8H16Cl4O4Si/c9-1-5-13-17(14-6-2-10,15-7-3-11)16-8-4-12/h1-8H2 |

InChI-Schlüssel |

VGIMKJVSTSXVSI-UHFFFAOYSA-N |

SMILES |

C(CCl)O[Si](OCCCl)(OCCCl)OCCCl |

Kanonische SMILES |

C(CCl)O[Si](OCCCl)(OCCCl)OCCCl |

Synonyme |

Tetra(2-chloroethoxy)silane |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Tetrakis(2-chloroethyl)dichloroisopentyldiphosphate (CAS: 38051-10-4)

- Structure : Contains two phosphate groups with 2-chloroethyl and dichloroisopentyl substituents.

- Applications : Classified as a chlorinated flame retardant ().

- Key Differences : The phosphate core increases acidity and hydrolysis susceptibility compared to the silicate backbone of Tetrakis(2-chloroethyl) silicate, which offers greater hydrolytic stability .

Pyrophosphoric Acid Tetrakis(2-chloroethyl) Ester

- Structure : Pyrophosphate ester with four 2-chloroethyl groups.

- Applications : Used in cross-linking polymers or as intermediates in chemical synthesis .

Silicate Esters with Non-Chlorinated Substituents

Tetraethyl Silicate (CAS: 78-10-4)

- Structure : Silicon bonded to four ethyl groups.

- Properties : Hydrophobic, hydrolyzes to form silica gel. Used in coatings, ceramics, and as a binder ().

- Comparison : The absence of chlorine in Tetraethyl silicate reduces its toxicity and reactivity, making it unsuitable for flame retardancy but ideal for materials science applications .

Tetrakis(2-methoxyethyl) Orthosilicate (CAS: 2157-45-1)

N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU)

- Structure : Nitrosourea with two 2-chloroethyl groups.

- Mechanism : Alkylates DNA at guanine O6 and cytosine N3 positions, causing interstrand cross-links ().

- Comparison : Unlike BCNU, this compound lacks a nitrosourea moiety, rendering it less bioactive but more chemically stable .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.